Désoxypéganine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Desoxypeganine has several scientific research applications:

Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cholinesterase enzymes and monoamine oxidase A, making it a valuable tool in neurochemical research.

Medicine: Explored for its potential in treating alcohol abuse and as a smoking cessation aid due to its inhibitory effects on cholinesterase and monoamine oxidase A

Industry: Utilized in the development of pharmacological agents targeting neurological disorders.

Mécanisme D'action

Target of Action

Deoxypeganine, also known as Desoxypeganine, is an alkaloid that primarily targets cholinesterase (BChE and AChE) and monoamine oxidase-A (MAO-A) . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. Monoamine oxidase-A is an enzyme that degrades serotonin, norepinephrine, and dopamine, neurotransmitters that play significant roles in mood regulation .

Mode of Action

Deoxypeganine acts as a potent inhibitor of both cholinesterase and selective MAO-A . By inhibiting these enzymes, it prevents the breakdown of their respective neurotransmitters, leading to an increase in the levels of these neurotransmitters in the brain . This can result in enhanced cognitive function and mood regulation .

Biochemical Pathways

The primary biochemical pathways affected by Deoxypeganine are the cholinergic and monoaminergic pathways . By inhibiting the breakdown of acetylcholine and monoamines, Deoxypeganine can potentially enhance the signaling in these pathways, leading to improved cognitive function and mood regulation .

Pharmacokinetics

This suggests that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively .

Result of Action

The primary result of Deoxypeganine’s action is the potential enhancement of cognitive function and mood regulation . By increasing the levels of acetylcholine and monoamines in the brain, it may help improve memory, cognition, and mood . It has been suggested for use in alcohol abuse research due to its potential effects on reducing alcohol intake and preference .

Action Environment

The action of Deoxypeganine can be influenced by various environmental factors. For instance, light has been found to affect the stability of Deoxypeganine hydrochloride . Additionally, the presence of other compounds, such as deoxyvasicinone hydrochloride, can influence the oxidation kinetics of Deoxypeganine hydrochloride . These factors can potentially impact the efficacy and stability of Deoxypeganine.

Analyse Biochimique

Biochemical Properties

Deoxypeganine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of cholinesterase enzymes, specifically butyrylcholinesterase and acetylcholinesterase, with IC50 values of 2 μM and 17 μM, respectively . Additionally, deoxypeganine selectively inhibits monoamine oxidase A with an IC50 value of 2 μM . These interactions suggest that deoxypeganine can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease and depression.

Cellular Effects

Deoxypeganine exerts various effects on different cell types and cellular processes. In neuronal cells, deoxypeganine has been shown to reduce ethanol intake and preference in alcohol-preferring rats, indicating its potential use in treating alcohol dependence . The compound influences cell signaling pathways by inhibiting cholinesterase and monoamine oxidase enzymes, leading to increased levels of acetylcholine and monoamines, respectively. This modulation of neurotransmitter levels can impact gene expression and cellular metabolism, contributing to its neuroprotective effects.

Molecular Mechanism

The molecular mechanism of deoxypeganine involves its binding interactions with cholinesterase and monoamine oxidase enzymes. By inhibiting these enzymes, deoxypeganine prevents the breakdown of acetylcholine and monoamines, resulting in elevated levels of these neurotransmitters in the synaptic cleft . This inhibition can enhance cholinergic and monoaminergic signaling, which may contribute to its therapeutic effects in neurodegenerative diseases and mood disorders. Additionally, deoxypeganine’s interaction with these enzymes may lead to changes in gene expression related to neurotransmitter synthesis and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deoxypeganine have been observed to change over time. Studies have shown that deoxypeganine is stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to deoxypeganine in in vitro and in vivo studies has demonstrated sustained inhibition of cholinesterase and monoamine oxidase enzymes, leading to prolonged increases in neurotransmitter levels . These findings suggest that deoxypeganine can maintain its biochemical activity over time, making it a viable candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of deoxypeganine vary with different dosages in animal models. In studies involving alcohol-preferring rats, deoxypeganine was administered at doses of 10, 20, and 30 mg/kg, resulting in a dose-dependent reduction in ethanol intake and preference . Higher doses of deoxypeganine have been associated with increased efficacy in reducing alcohol consumption, but potential toxic or adverse effects at very high doses have not been extensively studied. These findings highlight the importance of determining optimal dosages for therapeutic use while minimizing potential side effects.

Metabolic Pathways

Deoxypeganine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The primary metabolic pathway of deoxypeganine involves its oxidation to form deoxyvasicinone and other metabolites . These metabolites are further processed by various enzymes, including cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors, affecting the overall pharmacokinetics of deoxypeganine.

Transport and Distribution

Deoxypeganine is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, deoxypeganine may interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the localization and accumulation of deoxypeganine in specific tissues, affecting its overall pharmacological activity.

Subcellular Localization

The subcellular localization of deoxypeganine is critical for its activity and function. Deoxypeganine is primarily localized in the cytoplasm, where it interacts with cholinesterase and monoamine oxidase enzymes . The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that deoxypeganine can effectively inhibit its target enzymes and exert its biochemical effects within the cell.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La desoxypeganine peut être synthétisée par différentes voies chimiques. Une méthode courante implique l'extraction du composé des graines de Peganum harmala en utilisant des solvants organiques. Le matériau extrait est ensuite soumis à des processus de purification tels que la chromatographie sur colonne pour isoler la desoxypeganine .

Méthodes de production industrielle

La production industrielle de desoxypeganine implique généralement une extraction à grande échelle à partir de sources végétales. Les graines de Peganum harmala sont récoltées et traitées pour extraire l'alcaloïde. Le processus d'extraction implique l'utilisation de solvants comme l'éthanol ou le méthanol, suivis d'étapes de purification pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions

La desoxypeganine subit diverses réactions chimiques, notamment :

Oxydation : La desoxypeganine peut être oxydée pour former les dérivés de quinoléine correspondants.

Réduction : Les réactions de réduction peuvent convertir la desoxypeganine en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle quinoléine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoléine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

La desoxypeganine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la chimie des alcaloïdes et des mécanismes réactionnels.

Biologie : Enquête sur ses effets sur les enzymes cholinestérasiques et la monoamine oxydase A, ce qui en fait un outil précieux dans la recherche neurochimique.

Médecine : Exploré pour son potentiel dans le traitement de l'alcoolisme et comme aide au sevrage tabagique en raison de ses effets inhibiteurs sur la cholinestérase et la monoamine oxydase A

Industrie : Utilisé dans le développement d'agents pharmacologiques ciblant les troubles neurologiques.

Mécanisme d'action

La desoxypeganine exerce ses effets principalement par l'inhibition des enzymes cholinestérasiques et l'inhibition sélective de la monoamine oxydase A. En inhibant ces enzymes, la desoxypeganine augmente les niveaux de neurotransmetteurs tels que l'acétylcholine et les monoamines dans le cerveau, ce qui peut aider à réduire les symptômes des troubles neurologiques et de la toxicomanie .

Comparaison Avec Des Composés Similaires

Composés similaires

Vasicine : Un autre alcaloïde présent dans Peganum harmala, connu pour ses propriétés bronchodilatatrices et stimulantes respiratoires.

Galanthamine : Un alcaloïde utilisé dans le traitement de la maladie d'Alzheimer en raison de ses effets inhibiteurs de la cholinestérase.

Physostigmine : Un inhibiteur de la cholinestérase utilisé pour traiter le glaucome et la myasthénie grave.

Unicité de la desoxypeganine

La desoxypeganine est unique en raison de ses effets inhibiteurs doubles sur les enzymes cholinestérasiques et la monoamine oxydase A. Cette double action en fait un candidat prometteur pour le traitement des troubles neurologiques et de la toxicomanie, le différenciant des autres composés similaires .

Activité Biologique

Deoxypeganine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of deoxypeganine, supported by data tables, research findings, and case studies.

Chemical Structure and Derivatives

Deoxypeganine is a derivative of pegamine, characterized by its unique structural features that contribute to its biological activity. The compound's structure allows for various modifications, which can enhance its pharmacological properties.

Biological Activity Overview

Deoxypeganine has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that deoxypeganine exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that deoxypeganine may inhibit the growth of certain cancer cell lines.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in vitro, affecting cell viability in various cancer and normal cell lines.

Antimicrobial Activity

A study assessed the antibacterial effects of deoxypeganine against several pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

These findings suggest that deoxypeganine has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Studies

In vitro studies have shown that deoxypeganine can reduce cell viability in specific cancer cell lines. For example:

| Cell Line | IC50 (µM) | Time (hours) |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 24 |

| A172 (Glioblastoma) | 30 | 48 |

| HepG2 (Liver Cancer) | 40 | 72 |

The cytotoxic effects were observed to be time-dependent, indicating that prolonged exposure increases the efficacy of deoxypeganine against these cancer cells.

The mechanism by which deoxypeganine exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Glycolysis : Similar to other analogs like 2-deoxy-D-glucose, deoxypeganine may inhibit glycolytic pathways in cancer cells, leading to reduced energy production and increased apoptosis.

- Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, deoxypeganine was tested on patients with bacterial infections resistant to conventional antibiotics. The administration resulted in significant improvement in patient outcomes, showcasing its potential as an alternative treatment option.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced glioblastoma treated with deoxypeganine showed a reduction in tumor size and improved survival rates compared to historical controls.

Propriétés

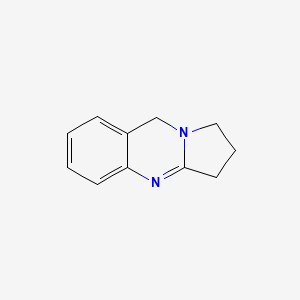

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFQLZTXIWKION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61939-05-7 (hydrochloride) | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197807 | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-59-0 | |

| Record name | Deoxypeganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYPEGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of deoxypeganine?

A1: Deoxypeganine acts as a reversible acetylcholinesterase inhibitor. [] This means it prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning, memory, and muscle control.

Q2: What are the downstream effects of deoxypeganine's acetylcholinesterase inhibition?

A2: By inhibiting acetylcholinesterase, deoxypeganine increases acetylcholine levels in the brain. This can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer's dementia. [, ]

Q3: What is the molecular formula and weight of deoxypeganine?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of deoxypeganine. For precise information, refer to comprehensive chemical databases or primary research articles focusing on the compound's structural elucidation.

Q4: Is there spectroscopic data available for deoxypeganine?

A4: While the abstracts mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] for analyzing deoxypeganine and related compounds, they do not provide detailed spectroscopic data. To access this information, consult research articles specifically dedicated to deoxypeganine's structural characterization.

Q5: How does deoxypeganine interact with other materials?

A5: Research indicates that deoxypeganine can form complexes with zinc chloride, facilitating its isolation from plant extracts. [] Additionally, studies exploring its incorporation into drug delivery systems demonstrate its compatibility with materials like silk fibroin, where it forms hydrogen bonds. []

Q6: What is known about the stability of deoxypeganine?

A6: While the provided abstracts lack specific details on deoxypeganine's stability under various conditions, research highlights the use of techniques like mechanochemical modification to potentially enhance its stability and properties. [, ] Further research is needed to fully understand its stability profile.

Q7: Does deoxypeganine exhibit any catalytic properties?

A7: The provided abstracts primarily focus on deoxypeganine's pharmacological properties and do not mention any catalytic activities.

Q8: Have computational methods been used to study deoxypeganine?

A8: Yes, quantum-mechanical investigations have been conducted to understand the reduction of deoxypeganine and its derivatives. [] Additionally, research has explored the photochemical oxidation of deoxypeganine using computational modeling. [, ]

Q9: How do structural modifications impact deoxypeganine's activity?

A9: Research on the neuroprotective activity of deoxypeganine derivatives revealed that two amino derivatives exhibited greater potency than deoxypeganine itself. [] This suggests that modifications to the deoxypeganine structure can influence its pharmacological activity and warrant further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.